molecular formula C6H12ClNO2 B13327679 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride

5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride

Katalognummer: B13327679
Molekulargewicht: 165.62 g/mol
InChI-Schlüssel: RVHOMHSEWMQUEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride can be achieved through several methods. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Azaspiro[3.4]octan-8-ol hydrochloride: Similar in structure but lacks the oxygen atom in the ring.

    2-Azaspiro[3.4]octane: Another spirocyclic compound with different functional groups.

Uniqueness

5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride is unique due to the presence of both oxygen and nitrogen in its spirocyclic structure, which can impart different chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C6H12ClNO2

Molekulargewicht

165.62 g/mol

IUPAC-Name

5-oxa-2-azaspiro[3.4]octan-8-ol;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-5-1-2-9-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H

InChI-Schlüssel

RVHOMHSEWMQUEO-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(C1O)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.